2-Bromo-3,4-difluorotoluene

Descripción general

Descripción

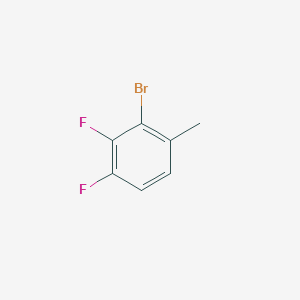

2-Bromo-3,4-difluorotoluene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of toluene, where the methyl group is substituted with bromine and two fluorine atoms at the 3 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-difluorotoluene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3,4-difluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form difluorotoluene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products

Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Nucleoside Analog Development:

2-Bromo-3,4-difluorotoluene is structurally similar to thymine, a nucleobase in DNA. Its fluorinated derivatives have been studied as potential nucleoside analogs. Research indicates that these compounds can influence the recognition mechanisms of human thymidine kinases, which are critical for nucleotide metabolism. Specifically, the 2,4-difluoro compound has shown promising phosphorylation activity, suggesting its utility in designing bioactive molecules that target nucleotide salvage pathways .

Fluorinated Drug Candidates:

Fluorination often enhances the pharmacological properties of drug candidates. For instance, the introduction of fluorine atoms can improve metabolic stability and bioavailability. Compounds derived from this compound have been explored for their potential as anti-cancer agents due to their ability to modulate biological pathways effectively .

Organic Synthesis

Building Block for Complex Molecules:

As a versatile intermediate, this compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions to create fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Aromatic Compounds:

The compound is employed in the synthesis of fluorinated aromatic compounds that exhibit unique electronic properties. These compounds are essential in developing new materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their enhanced charge transport properties .

Case Study 1: Development of Fluorinated Nucleosides

A study investigated the synthesis of fluorinated nucleosides using this compound as a starting material. The resulting compounds demonstrated improved binding affinities compared to non-fluorinated analogs when tested against human thymidine kinases. This research highlights the potential of fluorinated nucleosides in antiviral therapies .

Case Study 2: Application in OLED Technology

In another study, researchers synthesized a series of fluorinated aromatic compounds from this compound for use in OLEDs. The synthesized materials exhibited superior luminescent properties and stability under operational conditions compared to traditional materials. This application underscores the importance of fluorination in enhancing material performance in electronic devices .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,4-difluorotoluene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be readily displaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Difluorobenzyl bromide: Similar structure but with a benzyl group instead of a toluene backbone.

2,4-Difluorobenzyl bromide: Another difluorinated benzyl bromide with different substitution patterns.

3,4-Difluorotoluene: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness

2-Bromo-3,4-difluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Bromo-3,4-difluorotoluene (C7H5BrF2) is an aromatic compound derived from toluene, characterized by the presence of a bromine atom and two fluorine atoms at the 3 and 4 positions. This unique substitution pattern imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

This compound exhibits several notable chemical reactivities:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols in nucleophilic substitution reactions.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

- Electrophilic Behavior : The presence of bromine enhances its electrophilic character, allowing it to participate in various organic transformations .

Biological Applications

The biological activity of this compound primarily stems from its derivatives, which have been investigated for their potential therapeutic effects. Key areas of research include:

Enzyme Inhibition

Derivatives of this compound have shown promise as enzyme inhibitors. For instance, studies have indicated that certain modifications can lead to increased potency against specific targets, such as kinases involved in cancer pathways .

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for antibiotic development .

Drug Development

The compound serves as a precursor in the synthesis of biologically active molecules. Its derivatives have been explored for their roles in drug development targeting various diseases, including cancer and infectious diseases .

Case Studies

Several case studies highlight the biological significance of this compound:

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of a derivative synthesized from this compound.

- Methodology : The derivative was tested against various cancer cell lines using MTT assays.

- Findings : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to determine the zone of inhibition.

- Findings : Certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,4-Difluorobenzyl bromide | C7H6BrF2 | Moderate enzyme inhibition |

| 2,4-Difluorobenzyl bromide | C7H6BrF2 | Limited antimicrobial effects |

| 3,4-Difluorotoluene | C7H6F2 | Lower reactivity |

| This compound | C7H5BrF2 | Significant enzyme inhibition & antimicrobial activity |

Propiedades

IUPAC Name |

3-bromo-1,2-difluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMHELLQRAKBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.